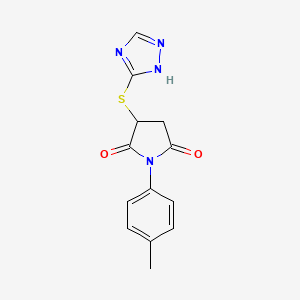
7-OXANORBORNADIENE
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-OXANORBORNADIENE involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly efficient and can be performed under mild conditions, making it a preferred method in laboratory settings.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a cornerstone due to its scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-OXANORBORNADIENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxorhenium catalysts combined with triphenyl phosphite.
Reduction: Reductive opening of the ethereal ring can be achieved using specific reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethereal bridge.
Common Reagents and Conditions:
Oxidation: Oxorhenium catalysts and triphenyl phosphite.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Aromatic compounds through deoxygenative aromatization.
Reduction: Open-chain derivatives.
Substitution: Substituted derivatives with functional groups replacing the ethereal oxygen.
Wissenschaftliche Forschungsanwendungen
7-OXANORBORNADIENE has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 7-OXANORBORNADIENE exerts its effects involves its ability to undergo various chemical transformations. The oxygen bridge in its structure plays a crucial role in its reactivity, allowing for selective reactions such as nucleophilic substitution and ring-opening . These reactions can lead to the formation of biologically active compounds that interact with specific molecular targets, such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, but without the double bonds present in 7-OXANORBORNADIENE.
2,5-Norbornadiene: A similar bicyclic compound but lacks the oxygen bridge.
Uniqueness: this compound is unique due to its combination of an oxygen bridge and conjugated double bonds, which confer distinct reactivity and potential for diverse chemical transformations .
Eigenschaften
IUPAC Name |
7-oxabicyclo[2.2.1]hepta-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-2-6-4-3-5(1)7-6/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNBNDWSATCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C=CC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363757 | |
| Record name | Oxanorbornadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6569-83-1 | |
| Record name | 7-Oxabicyclo[2.2.1]hepta-2,5-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6569-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxanorbornadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester](/img/structure/B1225049.png)
![2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1225051.png)
![N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B1225052.png)
![N-[4-[(N-methylanilino)-oxomethyl]phenyl]-2-furancarboxamide](/img/structure/B1225053.png)
![(1R,3R,5S,8S,9S,12R,13R,14R)-1-Hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1225054.png)
![[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B1225055.png)
![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B1225060.png)
![N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide](/img/structure/B1225067.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)
![N-[(cyclopentylamino)-oxomethyl]-2-[4-(2-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1225070.png)

